molecular formula C8H11ClO B14411815 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride CAS No. 85620-37-7

1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride

Cat. No.: B14411815
CAS No.: 85620-37-7
M. Wt: 158.62 g/mol
InChI Key: QNZJMKBWBBZNLX-UHFFFAOYSA-N
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Description

1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride is an organic compound featuring a cyclopentane ring with a methyl group, a methylene group, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride typically involves the chlorination of 1-Methyl-2-methylidenecyclopentane. This can be achieved using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Addition Reactions: The methylene group can participate in addition reactions with electrophiles, leading to the formation of substituted cyclopentane derivatives.

    Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.

    Addition: Electrophiles such as halogens or hydrogen halides.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution: Amides, esters, and thioesters.

    Addition: Halogenated cyclopentane derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The methylene group also contributes to the compound’s reactivity by participating in addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

    Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking functional groups.

    Cyclopentanone: A cyclic ketone with a carbonyl group, similar in reactivity but different in structure.

    1-Methylcyclopentane: A methyl-substituted cyclopentane without the carbonyl chloride group.

Uniqueness: 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride is unique due to the presence of both a methylene group and a carbonyl chloride group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

85620-37-7

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

1-methyl-2-methylidenecyclopentane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-4-3-5-8(6,2)7(9)10/h1,3-5H2,2H3

InChI Key

QNZJMKBWBBZNLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=C)C(=O)Cl

Origin of Product

United States

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